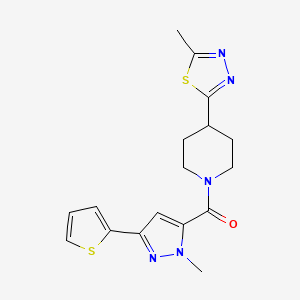

(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

CAS No.: 1396760-43-2

Cat. No.: VC5206679

Molecular Formula: C17H19N5OS2

Molecular Weight: 373.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396760-43-2 |

|---|---|

| Molecular Formula | C17H19N5OS2 |

| Molecular Weight | 373.49 |

| IUPAC Name | [4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |

| Standard InChI | InChI=1S/C17H19N5OS2/c1-11-18-19-16(25-11)12-5-7-22(8-6-12)17(23)14-10-13(20-21(14)2)15-4-3-9-24-15/h3-4,9-10,12H,5-8H2,1-2H3 |

| Standard InChI Key | KGFVZVDKYVEZLY-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CS4 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure comprises a central piperidine ring substituted at the 4-position with a 5-methyl-1,3,4-thiadiazole moiety. The piperidine’s nitrogen is further functionalized via a methanone bridge to a 1-methyl-3-(thiophen-2-yl)-1H-pyrazole group. This arrangement confers both rigidity and electronic diversity, critical for interactions with biological targets .

Molecular Formula and Weight

Key Structural Features

-

Thiadiazole Ring: A five-membered ring containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and binding affinity.

-

Piperidine Scaffold: A six-membered amine ring that improves solubility and facilitates membrane permeability .

-

Pyrazole-Thiophene Hybrid: A fused heterocyclic system contributing to π-π stacking interactions and selectivity in enzyme inhibition .

Synthetic Methodologies

General Synthesis Strategy

The synthesis typically involves multi-step reactions, as exemplified by analogous compounds in the literature :

-

Thiadiazole Formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.

-

Piperidine Substitution: Nucleophilic substitution or coupling reactions to introduce the thiadiazole group at the piperidine’s 4-position .

-

Methanone Bridge Installation: Friedel-Crafts acylation or Ullmann-type coupling to attach the pyrazole-thiophene moiety .

Example Reaction Scheme

Crystallographic Insights

While direct crystallographic data for this compound is unavailable, structural analogs like (2-hydroxy-5-methyl-phenyl)-(1H-pyrazol-4-yl)-methanone hemihydrate exhibit monoclinic crystal systems () with unit cell parameters Å, Å, Å, and ) . Such data suggest non-coplanar arrangements of aromatic systems, likely conserved in the target compound due to steric and electronic similarities .

Biological Activity and Mechanistic Insights

Protein Tyrosine Phosphatase (PTP) Inhibition

Compounds bearing thiadiazole and piperidine motifs, such as (4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone, demonstrate potent PTP inhibitory activity (IC values in the nanomolar range). The target compound’s thiophene and pyrazole groups may enhance binding to PTP’s allosteric sites, disrupting signal transduction pathways implicated in cancer and diabetes .

Comparative Activity Table

| Compound Class | Target Pathogen | MIC (µg/mL) | Source |

|---|---|---|---|

| 4-(5-Substituted-oxadiazol-2-yl)pyridines | M. tuberculosis H37Rv | 1.6–6.25 | |

| Thiadiazole-piperidine derivatives | PTP1B | 50–200 nM |

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

LogP: Estimated at 2.8 (moderate lipophilicity), favoring blood-brain barrier penetration .

-

Aqueous Solubility: ~0.1 mg/mL at pH 7.4, necessitating formulation enhancements for oral bioavailability .

Metabolic Stability

In vitro studies of related thiadiazoles indicate resistance to CYP450-mediated oxidation, suggesting a favorable pharmacokinetic profile. The methyl groups on the pyrazole and thiadiazole rings likely shield labile positions from enzymatic degradation .

Applications and Future Directions

Therapeutic Prospects

-

Oncology: PTP inhibition could suppress tumor growth by modulating mitogen-activated protein kinase (MAPK) pathways.

-

Infectious Diseases: Structural parallels to antimycobacterial oxadiazoles position it as a candidate for drug-resistant tuberculosis therapy .

Research Gaps and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume